molecular formula C20H17FN2O4 B2861570 Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-10-0

Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2861570
CAS No.: 899992-10-0
M. Wt: 368.364
InChI Key: HGMLJBWDBINXAK-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a benzyloxy group at position 4 and a 4-fluorophenyl substituent at position 1 of the pyridazine core. These analogs exhibit diverse physicochemical and biological properties influenced by substituent electronic and steric effects .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-phenylmethoxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-6-4-3-5-7-14)12-18(24)23(22-19)16-10-8-15(21)9-11-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLJBWDBINXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Pyridazine derivatives with modifications at positions 1, 4, and 6 demonstrate significant variability in melting points, yields, and solubility. Below is a comparative analysis based on available

Table 1: Key Physical Properties of Ethyl Pyridazine Carboxylate Derivatives
Compound Name Substituents (Position 1, 4) Yield (%) Melting Point (°C) Reference
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-Cl, 4-CH₃ 63 109–110
Ethyl 1-(4-hydroxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-OH, 4-CH₃ 95 220–223
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate 1-Ph, 4-SC₄H₉ N/A N/A
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 1-(3-CF₃), 4-CF₃ N/A N/A
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 1-(4-F), 4-OCH₃ N/A N/A

Key Observations :

  • High-Yield Derivatives : The hydroxyl-substituted analog (Entry 2) exhibits a 95% yield and a high melting point (220–223°C), likely due to hydrogen bonding and crystallinity .
  • Benzyloxy vs. Methoxy : The target compound’s benzyloxy group (4-OBn) is bulkier than methoxy (4-OCH₃, Entry 5), which may reduce solubility but improve lipophilicity .

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